

# "2,4,6,8,10-Pentaoxaundecane" chemical structure and IUPAC name

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## Compound of Interest

Compound Name: 2,4,6,8,10-Pentaoxaundecane

Cat. No.: B599669

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## An In-depth Technical Guide to 2,4,6,8,10-Pentaoxaundecane

Authored for Researchers, Scientists, and Drug Development Professionals

### Introduction

**2,4,6,8,10-Pentaoxaundecane**, a member of the polyoxymethylene dimethyl ethers (PODEn or DMMn) family of compounds, is an acyclic oxygenated hydrocarbon with significant potential in various chemical applications. Specifically, it is the oligomer with  $n=4$  in the general formula  $\text{CH}_3\text{O}(\text{CH}_2\text{O})_n\text{CH}_3$ . These compounds are gaining attention as clean fuel additives due to their high cetane numbers and ability to reduce soot and  $\text{NO}_x$  emissions during combustion. Their unique solvent properties also make them of interest in synthetic chemistry. This guide provides a comprehensive overview of the chemical structure, nomenclature, physicochemical properties, and synthesis of **2,4,6,8,10-Pentaoxaundecane**.

### Chemical Structure and Nomenclature

The chemical structure of **2,4,6,8,10-Pentaoxaundecane** is a linear chain of four formaldehyde units capped by two methyl groups.

Chemical Formula:  $\text{C}_6\text{H}_{14}\text{O}_5$

Molecular Weight: 166.17 g/mol

Structure: CH<sub>3</sub>-O-CH<sub>2</sub>-O-CH<sub>2</sub>-O-CH<sub>2</sub>-O-CH<sub>2</sub>-O-CH<sub>3</sub>

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is **2,4,6,8,10-Pentaoxaundecane**. An alias for this compound is methoxy(methoxymethoxymethoxymethoxy)methane.

## Physicochemical Properties

Quantitative data for **2,4,6,8,10-Pentaoxaundecane** (DMM4) and its related oligomers have been experimentally determined and are crucial for understanding its behavior and potential applications. The following tables summarize key physicochemical properties.

Property	Value
IUPAC Name	2,4,6,8,10-Pentaoxaundecane
Synonyms	DMM4, PODE4
CAS Number	13352-75-5
Molecular Formula	C <sub>6</sub> H <sub>14</sub> O <sub>5</sub>
Molecular Weight	166.17 g/mol
Melting Point	-8 to -6.5 °C
Boiling Point	76-80 °C at 8 Torr
Flash Point	99 °C
Pour Point	-10 °C

Table 1: General Properties of **2,4,6,8,10-Pentaoxaundecane**.

The density and viscosity of PODEn compounds are temperature-dependent. The following table presents these properties for DMM4 at various temperatures.[\[1\]](#)

Temperature (°C)	Density (g/cm <sup>3</sup> )	Viscosity (mPa·s)
25	1.0261	1.35
30	1.0211	1.26
35	1.0161	1.17
40	1.0111	1.10
45	1.0062	1.03
50	1.0012	0.97

Table 2: Temperature-Dependent Density and Viscosity of **2,4,6,8,10-Pentaoxaundecane**.[\[1\]](#)

Spectroscopic data are essential for the identification and characterization of **2,4,6,8,10-Pentaoxaundecane**.

Nucleus	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Assignment
<sup>1</sup> H	~3.3	Singlet	O-CH <sub>3</sub> (Terminal)
<sup>1</sup> H	~4.7	Singlet	O-CH <sub>2</sub> -O (Internal)
<sup>13</sup> C	~55.5	Quartet	O-CH <sub>3</sub> (Terminal)
<sup>13</sup> C	~94.5	Triplet	O-CH <sub>2</sub> -O (Internal)

Table 3: Predicted <sup>1</sup>H and <sup>13</sup>C NMR Chemical Shifts for **2,4,6,8,10-Pentaoxaundecane**.

## Experimental Protocols

### Synthesis of 2,4,6,8,10-Pentaoxaundecane

The synthesis of polyoxymethylene dimethyl ethers, including **2,4,6,8,10-Pentaoxaundecane**, is typically achieved through the acid-catalyzed reaction of a methanol source (like methylal or dimethoxymethane) and a formaldehyde source (such as paraformaldehyde or trioxane).[\[2\]](#)[\[3\]](#)  
[\[4\]](#)

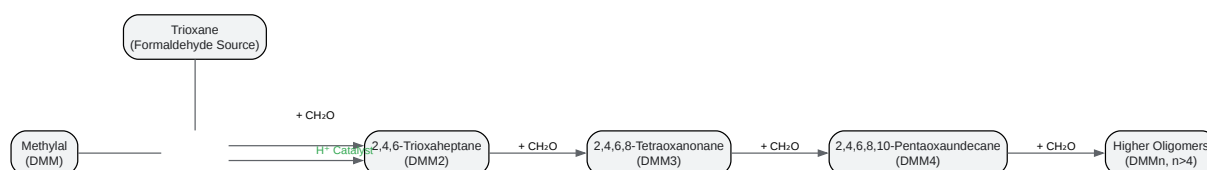
### General Procedure:

A representative synthesis involves charging a reactor with methylal, trioxane, and an acidic catalyst.[1] The molar ratio of formaldehyde units to methylal influences the chain length of the resulting PODEn oligomers.

- Reactants and Catalyst:
  - Methylal (Dimethoxymethane, DMM)
  - Trioxane (a cyclic trimer of formaldehyde)
  - Catalyst: A solid acid catalyst, such as a cation-exchange resin (e.g., Amberlyst-15) or a zeolite (e.g., HZSM-5), is commonly used.[2]
- Reaction Conditions:
  - The reactants and catalyst are mixed in a suitable solvent or neat in a sealed reactor.
  - The reaction is typically carried out at temperatures ranging from 50 to 130 °C.[2][4]
  - The reaction pressure can vary from atmospheric pressure to several megapascals (MPa), depending on the specific process and reactants.[2][4]
  - Reaction times can range from a few hours to over 12 hours.[3][4]
- Work-up and Purification:
  - After the reaction is complete, the solid catalyst is removed by filtration.
  - The resulting mixture contains a distribution of PODEn oligomers (n=2, 3, 4, 5, etc.), unreacted starting materials, and byproducts.
  - The individual oligomers, including **2,4,6,8,10-Pentaoxaundecane** (n=4), are separated and purified using techniques such as fractional distillation under reduced pressure.[1]

## Visualizations

The synthesis of **2,4,6,8,10-Pentaoxaundecane** and other PODEn oligomers can be visualized as a sequential addition of formaldehyde units to a growing chain initiated from methylal.



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Caption: Synthesis pathway of PODE oligomers.

## Conclusion

**2,4,6,8,10-Pentaoxaundecane** is a well-defined chemical entity with properties that make it a compound of interest for advanced fuel formulations and as a specialty solvent. The synthesis from readily available starting materials is established, and its physicochemical properties have been characterized, providing a solid foundation for further research and development in various industrial and scientific fields. The data and protocols presented in this guide offer a comprehensive resource for professionals working with this and related compounds.

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